molecular formula C9H18BrCl2N B14511237 Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, hydrobromide CAS No. 74214-65-6

Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, hydrobromide

Cat. No.: B14511237
CAS No.: 74214-65-6
M. Wt: 291.05 g/mol
InChI Key: ZQEWWNMRYZQAHJ-UHFFFAOYSA-N
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Description

Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, hydrobromide is a chemical compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical chemistry. This particular compound is characterized by the presence of chloromethyl and chloropropyl groups attached to the piperidine ring, and it is commonly available as a hydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, hydrobromide typically involves the reaction of piperidine with chloromethyl and chloropropyl reagents under controlled conditions. One common method involves the alkylation of piperidine with 1-chloropropane and chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at a temperature of around 0-5°C to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. The final product is typically purified by recrystallization or chromatography to obtain the hydrobromide salt in high purity.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl and chloropropyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloromethyl and chloropropyl groups to corresponding methyl and propyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed in inert solvents like ether or THF.

Major Products Formed

    Nucleophilic Substitution: Products include substituted piperidines with various functional groups.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include fully reduced piperidines with methyl and propyl groups.

Scientific Research Applications

Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, hydrobromide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered nitrogen-containing heterocycle.

    N-(3-Chloropropyl)piperidine: Similar structure but lacks the chloromethyl group.

    2-(3-Chloropropyl)piperidine: Similar structure but lacks the hydrobromide salt form.

Uniqueness

Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, hydrobromide is unique due to the presence of both chloromethyl and chloropropyl groups, which confer distinct reactivity and chemical properties. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

74214-65-6

Molecular Formula

C9H18BrCl2N

Molecular Weight

291.05 g/mol

IUPAC Name

2-(chloromethyl)-1-(3-chloropropyl)piperidine;hydrobromide

InChI

InChI=1S/C9H17Cl2N.BrH/c10-5-3-7-12-6-2-1-4-9(12)8-11;/h9H,1-8H2;1H

InChI Key

ZQEWWNMRYZQAHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCl)CCCCl.Br

Related CAS

81241-79-4 (Parent)

Origin of Product

United States

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